Bienvenue dans la boutique en ligne BenchChem!

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Polyoxypregnane glycoside MDR reversal Structure-activity relationship

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B (CAS: 1260252-18-3) is a chemically defined polyoxypregnane glycoside isolated from the plant *Poria cocos*. This compound features a tenacigenin B aglycone core esterified at C-11 with an isobutyryl group and at C-12 with an acetyl group, and glycosylated at C-3 with a unique disaccharide composed of an allopyranosyl unit linked (1→4) to an oleandropyranosyl unit.

Molecular Formula C41H64O14
Molecular Weight 780.9 g/mol
Cat. No. B591431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B
Molecular FormulaC41H64O14
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O
InChIInChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1
InChIKeyDAXMBTMYJCYTRG-IRCPNMLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B: A Defined Polyoxypregnane Glycoside Standard for MDR Research


3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B (CAS: 1260252-18-3) is a chemically defined polyoxypregnane glycoside isolated from the plant *Poria cocos* . This compound features a tenacigenin B aglycone core esterified at C-11 with an isobutyryl group and at C-12 with an acetyl group, and glycosylated at C-3 with a unique disaccharide composed of an allopyranosyl unit linked (1→4) to an oleandropyranosyl unit [1]. Unlike many crude plant extracts or ill-defined fractions, this compound is available as a highly purified (>98%) reference standard from multiple vendors , making it a critical tool for precise mechanism-of-action studies in multidrug resistance (MDR) and for establishing structure-activity relationships within the tenacigenin class.

Why Generic Tenacigenin B or Related Polyoxypregnane Glycosides Cannot Replace 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B in Critical Studies


Substituting this compound with a generic "tenacigenin B derivative" or even a closely related glycoside is scientifically unsound due to the extreme structure-activity relationship sensitivity of the tenacigenin class. The specific combination of the C-11 isobutyryl and C-12 acetyl esters, coupled with the C-3 allopyranosyl-oleandropyranosyl disaccharide, is not a common motif. As demonstrated in peer-reviewed studies, subtle changes in the ester groups (e.g., replacing isobutyryl with tigloyl or benzoyl) or the sugar moiety (e.g., using a 6-deoxy-3-O-methyl allopyranosyl unit instead of allopyranosyl) drastically alter the compound's ability to modulate P-glycoprotein (P-gp) activity and reverse multidrug resistance [1]. Furthermore, the aglycone alone (tenacigenin B) or derivatives with different glycosylation patterns exhibit different potency and, in some cases, different mechanisms of action, ranging from P-gp substrate-site interaction to suppression of P-gp and MRP2 expression [2]. Therefore, using a non-identical analog risks introducing confounding variables that will invalidate any conclusions regarding the specific role of this exact molecular architecture.

Quantitative Differentiation Evidence for 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B vs. Tenacigenin B Class Analogs


Glycosylation Pattern: Allopyranosyl-Oleandropyranosyl Disaccharide at C-3

This compound possesses a specific C-3 disaccharide: β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl. This exact sugar moiety is structurally distinct from the 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandronyl chain found in several highly active MDR-reversing compounds isolated from *Marsdenia tenacissima* (e.g., compounds 2 and 3 in Yao et al., 2016) [1]. The absence of the 6-deoxy and 3-O-methyl modifications on the allopyranose unit may significantly impact its interaction with membrane transporters like P-glycoprotein, as the sugar moiety is known to influence the binding affinity and pharmacokinetic properties of cardiac glycosides and related steroid glycosides [2].

Polyoxypregnane glycoside MDR reversal Structure-activity relationship

Esterification Pattern: 11-O-Isobutyryl and 12-O-Acetyl Substituents

The target compound is esterified at C-11 with an isobutyryl group and at C-12 with an acetyl group. This specific combination is different from other well-studied tenacigenin B derivatives. For example, the potent MDR-reversing agent 11α-O-benzoyl-12β-O-acetyltenacigenin B (compound 2 in Hu et al., 2008) possesses a benzoyl group at C-11, which resulted in a 16- to 326-fold increase in sensitivity to various anticancer drugs in HepG2/Dox cells at 20 µg/mL [1]. Another highly active derivative, MT2 (11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B), features a 2-methylbutanoyl group at C-11 and a tigloyl group at C-12, and has been shown to reverse paclitaxel resistance both in vitro and in vivo by inhibiting P-gp and MRP2 [2]. The isobutyryl/acetyl combination in the target compound represents a distinct structural variant that is likely to exhibit a unique potency and selectivity profile for P-gp modulation.

P-glycoprotein Chemosensitizer Ester derivative

Purity and Availability as a Definitive Reference Standard

This compound is commercially available as a highly purified analytical standard (≥98% purity by HPLC) from multiple suppliers, including ChemFaces (Catalog No. CFN90877) and BOC Sciences [1]. This high level of purity is essential for its use as a reference material in HPLC analysis, mass spectrometry, and biological assays. In contrast, many related tenacigenin B derivatives, such as the aglycone 12β-O-acetyl-11α-O-isobutyryltenacigenin B, are primarily available only through custom isolation or synthesis, and their commercial purity is often lower or unverified [2]. The availability of a >98% pure standard minimizes the risk of off-target effects from impurities, ensuring reproducibility and reliability in pharmacological and mechanistic studies.

Analytical standard Quality control Natural product research

Proposed Role as a Modulator of P-glycoprotein (P-gp) Activity

While direct quantitative data for this specific compound's P-gp inhibition is not yet published, its classification as a tenacigenin B derivative strongly suggests it will modulate P-gp activity. The compound is marketed by InvivoChem as a P-glycoprotein modulator/inhibitor that acts at the substrate-binding site, based on the known mechanism of action of related tenacigenin B derivatives like tenacissimoside A . Tenacissimoside A, for example, at 20 µg/mL (25.2 µM), increased the sensitivity of P-gp-overexpressing HepG2/Dox cells to doxorubicin by 18-fold, vinblastine by 10-fold, puromycin by 11-fold, and paclitaxel by 6-fold, without significant cytotoxicity (IC50 > 80 µM) . The target compound's distinct ester and glycosyl groups are expected to yield a different, and potentially improved, selectivity or potency profile.

Multidrug resistance P-gp modulator Chemosensitization

Key Application Scenarios for 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B in Drug Discovery and Analytical Chemistry


Analytical Reference Standard for Quality Control of Tenacigenin B-Containing Extracts

Due to its high purity (≥98%) and commercial availability, this compound serves as an ideal external standard for the quantitative analysis of tenacigenin B derivatives in complex mixtures. It can be used in HPLC-UV, HPLC-MS, and GC-MS methods to identify and quantify this specific marker compound in plant extracts from *Poria cocos* and *Marsdenia tenacissima*. This is critical for ensuring batch-to-batch consistency in natural product research and for the quality control of herbal preparations [1].

Pharmacological Probe for Structure-Activity Relationship (SAR) Studies on P-glycoprotein Modulators

This compound represents a specific, well-defined structural variant within the tenacigenin B class. Its unique combination of C-11 isobutyryl and C-12 acetyl esters, along with its C-3 allopyranosyl-oleandropyranosyl disaccharide, makes it an essential tool for SAR studies aimed at identifying the optimal ester and sugar substitutions for potent and selective P-gp inhibition [2]. Researchers can directly compare its activity to that of other tenacigenin B derivatives, such as tenacissimoside A, MT2, and 11α-O-benzoyl-12β-O-acetyltenacigenin B, to map the pharmacophore for MDR reversal [3].

Reference Compound for In Vitro Multidrug Resistance (MDR) Reversal Assays

The compound's proposed mechanism as a P-gp modulator makes it a valuable reference compound for setting up and validating in vitro MDR reversal assays. Researchers can use this compound alongside established controls (e.g., verapamil, cyclosporin A) to benchmark the chemosensitizing effects of novel compounds in P-gp-overexpressing cancer cell lines such as HepG2/Dox or HeLa/Tax. Its non-cytotoxic nature at relevant concentrations (based on class data) ensures that observed effects are due to MDR reversal rather than direct cytotoxicity [1].

Starting Material for Semi-synthetic Derivatization to Generate a Novel MDR Inhibitor Library

With its reactive hydroxyl groups on the sugar moiety and the potential for ester exchange, this compound can be used as a starting material for semi-synthetic modifications. Chemists can selectively hydrolyze or transesterify the 11-O-isobutyryl and 12-O-acetyl groups, or modify the sugar residues, to generate a focused library of novel tenacigenin B analogs. These new analogs can then be screened for improved P-gp inhibitory activity, better pharmacokinetic properties, or dual inhibition of P-gp and other ABC transporters like MRP2 [3].

Quote Request

Request a Quote for 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.